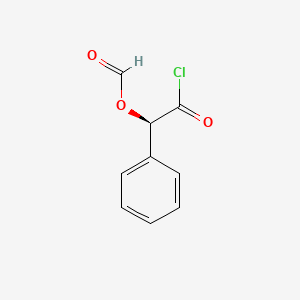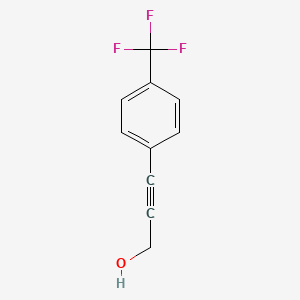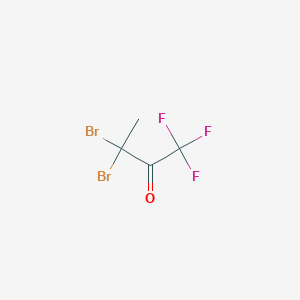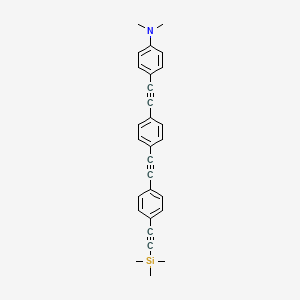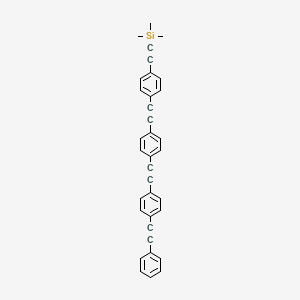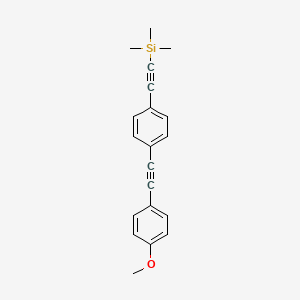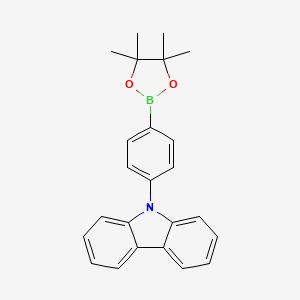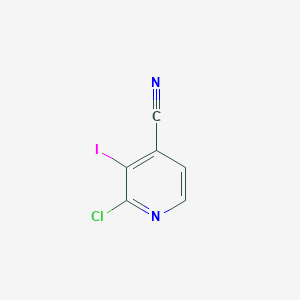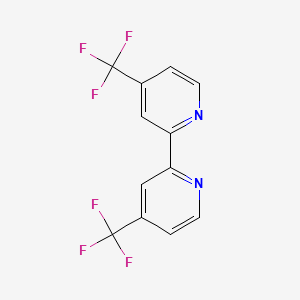
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine
概要
説明
2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- is a fluorinated bipyridine derivative with the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol . This compound is known for its use as a ligand in various metal complexes, particularly in photocatalysis and phosphorescent organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4,4’-dibromo-2,2’-bipyridine using a copper-mediated reaction . The reaction conditions often include the use of copper(I) iodide as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can modify the bipyridine core, affecting its electronic properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives .
科学的研究の応用
2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- has a wide range of scientific research applications:
作用機序
The mechanism by which 2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- exerts its effects is primarily through its role as a ligand. The nitrogen atoms in the bipyridine core coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic and photochemical processes, influencing molecular targets and pathways such as electron transfer and energy conversion .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: The parent compound without trifluoromethyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of trifluoromethyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups.
5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at different positions.
Uniqueness
2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties. This modification significantly affects the compound’s reactivity and stability, making it particularly useful in photocatalysis and other advanced applications .
特性
IUPAC Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMEQIMPYKURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476648 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142946-79-0 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of btfmb as a ligand affect the photophysical properties of ruthenium(II) complexes?
A1: Btfmb exhibits strong electron-withdrawing properties due to the presence of trifluoromethyl groups. When coordinated to ruthenium(II) centers, btfmb significantly influences the complex's frontier orbital energies. This results in a shift of the metal-to-ligand charge transfer (MLCT) transition to higher energies compared to analogous complexes with electron-donating ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy). Furthermore, the electron-withdrawing nature of btfmb facilitates thermal accessibility of the triplet metal-centered (3MC) state from the photochemically generated 3MLCT excited state, enhancing photoreactivity. []
Q2: Can you elaborate on the role of btfmb in mediating photoinduced proton-coupled electron transfer (PCET) reactions?
A2: Btfmb, when incorporated into ruthenium(II) complexes, has demonstrated its ability to participate in PCET reactions. Studies have shown that photoexcitation of a ruthenium(II) complex containing btfmb, in the presence of phenols and a base like pyridine, can lead to concerted electron and proton transfer. [] Interestingly, the kinetics of these reactions were found to correlate with the thermodynamic driving force, supporting the concept of thermodynamic equivalence between single-reagent hydrogen-atom acceptors and separate electron/proton acceptors. []
Q3: What is the significance of btfmb in the development of luminescent probes based on lanthanides?
A3: Btfmb acts as a valuable scaffold for constructing lanthanide-based luminescent probes. For instance, the complex formed with terbium and dysprosium ions, [RE(btfmb)2]– (RE = Tb, Dy), exhibits lanthanide-centered luminescence in aqueous solutions. [] This property, combined with the paramagnetic nature of these lanthanide ions, allows for applications like paramagnetically enhanced (19)F NMR probes.
Q4: How does btfmb contribute to the design of supramolecular photocatalysts for CO2 reduction?
A4: Btfmb plays a crucial role in dictating the photocatalytic activity of Ru(II)-Re(I) binuclear complexes designed for CO2 reduction. Studies have revealed that the presence of btfmb, compared to other ligands like dmbpy, leads to a significant enhancement in photocatalytic activity and extends the system's response into the visible light region. [] This improvement is attributed to the efficient electron transfer from the Ru moiety to the Re catalytic center, facilitated by the bridging ligand and the electronic properties of btfmb.
Q5: What are the structural characteristics of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine?
A5: this compound has the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol. Spectroscopically, it can be characterized using techniques like NMR (1H, 13C, 19F) and UV-Vis spectroscopy. The presence of specific peaks in these spectra confirms its structure and purity.
Q6: Are there any studies exploring the structure-activity relationship (SAR) of compounds related to btfmb?
A6: While specific SAR studies focusing solely on btfmb derivatives might be limited, research on structurally related ruthenium(II) complexes sheds light on how modifications can impact activity. For example, replacing bpy with btfmb in Ru(II) oligothienyl complexes was found to influence their photophysical and electrochemical properties, leading to enhanced phototoxicity towards melanoma cells. [] This highlights the potential of modifying the btfmb scaffold to fine-tune the properties and biological activity of resulting complexes.
Q7: What analytical methods are commonly employed to study btfmb and its complexes?
A7: Characterization of btfmb and its metal complexes frequently involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, electrochemistry (cyclic voltammetry), and X-ray crystallography. [, , ] For studying photophysical and photochemical properties, researchers employ time-resolved and steady-state luminescence spectroscopy, as well as transient absorption spectroscopy. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


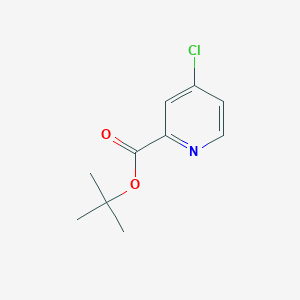

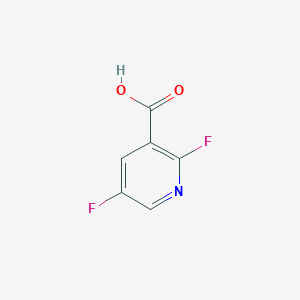
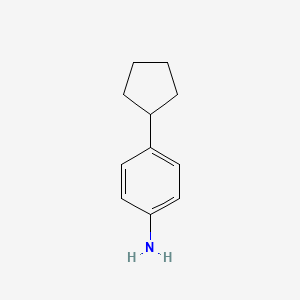
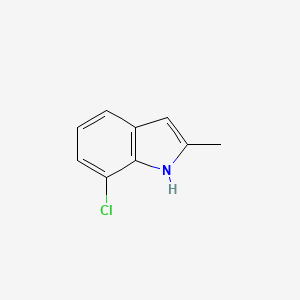
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
